2-(3-Bromo-4-chlorophenyl)acetonitrile

Description

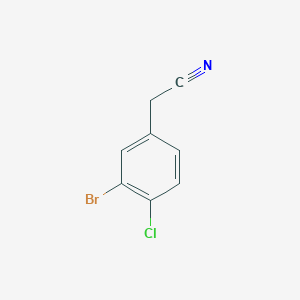

2-(3-Bromo-4-chlorophenyl)acetonitrile is a halogenated aromatic nitrile compound featuring a benzene ring substituted with bromine (Br) at the 3-position and chlorine (Cl) at the 4-position, linked to an acetonitrile group.

Properties

IUPAC Name |

2-(3-bromo-4-chlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPCTXBOVJTCKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444763 | |

| Record name | (3-bromo-4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249647-28-7 | |

| Record name | 3-Bromo-4-chlorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=249647-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-bromo-4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination and Chlorination: The synthesis of 2-(3-Bromo-4-chlorophenyl)acetonitrile typically involves the bromination and chlorination of a phenylacetonitrile precursor.

Nitrile Formation: Another approach involves the formation of the nitrile group through the reaction of a corresponding benzyl halide with sodium cyanide in an organic solvent like ethanol.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-(3-Bromo-4-chlorophenyl)acetonitrile can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles like amines and thiols.

Major Products Formed:

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: 2-(3-Bromo-4-chlorophenyl)acetonitrile is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmaceutical Research: This compound is investigated for its potential use in the development of new pharmaceuticals due to its unique chemical properties.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Halogen Substitution Variations

2-(3-Bromo-4-fluorophenyl)acetonitrile Structure: Bromine (3-position) and fluorine (4-position) on the benzene ring. The smaller size of fluorine reduces steric hindrance . Similarity Score: 0.86 (structural similarity to the target compound) .

2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetonitrile

- Structure : Bromine (4-position) and trifluoromethoxy (2-position) substituents.

- Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, altering electronic distribution and possibly stabilizing intermediates in synthesis. Positional isomerism (bromine at 4 vs. 3) may influence regioselectivity in reactions .

Heterocyclic vs. Aromatic Rings

2-(3-Bromo-4-pyridyl)acetonitrile

- Structure : Pyridine ring (nitrogen at 1-position) with bromine (3-position) and acetonitrile.

- Key Differences : The nitrogen atom in the pyridine ring increases polarity, improving solubility in polar solvents. This heteroaromatic structure is advantageous in medicinal chemistry for target binding (e.g., kinase inhibitors) .

- Applications : Used in drug discovery and materials science .

Poly-Substituted Derivatives

2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile Structure: Bromine (3-position), ethoxy (5-position), and trifluoroethoxy (4-position) groups. The trifluoroethoxy group enhances lipophilicity, impacting bioavailability .

Comparative Data Table

Biological Activity

2-(3-Bromo-4-chlorophenyl)acetonitrile, with the molecular formula C8H5BrClN, is a compound that has garnered attention for its potential biological activity. It is characterized by a phenyl ring substituted with bromine and chlorine atoms, linked to an acetonitrile group. Understanding its biological effects is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Weight : 230.49 g/mol

- CAS Number : 52864-54-7

- Structure : The compound features a bromo and chloro substitution on the phenyl ring, which may influence its biological interactions.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is vital in drug metabolism, suggesting that this compound could significantly affect pharmacokinetics and drug interactions. The inhibition of CYP1A2 can lead to altered metabolism of co-administered drugs, potentially increasing their toxicity or efficacy .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies have indicated that it exhibits antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. For instance, it was noted to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |

|---|---|---|

| E. faecalis | 40 - 50 | Comparable to ceftriaxone |

| P. aeruginosa | 30 | Comparable to ceftriaxone |

| S. typhi | 19 | Comparable to ceftriaxone |

| K. pneumoniae | 24 | Comparable to ceftriaxone |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth at relatively low concentrations. This suggests potential applications in cancer therapy .

Case Studies and Research Findings

- Study on Drug Interaction : A study highlighted the interaction of this compound with CYP1A2, showing that it can significantly alter the metabolic pathways of drugs processed by this enzyme. This finding emphasizes the need for careful consideration when co-administering medications with this compound.

- Antimicrobial Efficacy : In a comparative study against various bacterial strains, the compound exhibited strong antibacterial effects, particularly against E. faecalis and P. aeruginosa, reinforcing its potential as an antimicrobial agent .

- Cytotoxicity Assessment : Research indicated that treatment with this compound resulted in increased lactate dehydrogenase (LDH) levels in treated MCF-7 cells compared to controls, suggesting cell membrane damage and cytotoxic effects at higher concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-bromo-4-chlorophenyl)acetonitrile, and how do reaction conditions influence yield?

- Answer: The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, brominated phenylacetic acid derivatives (e.g., 2-bromo-4-chlorophenylacetic acid, CAS 52864-56-7) can serve as precursors, undergoing nitrile group introduction via cyanation reagents like NaCN or KCN under controlled pH and temperature . Yield optimization requires monitoring reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄). Impurity profiles should be analyzed using GC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- ¹H/¹³C NMR: Resolve aromatic proton splitting patterns (e.g., para/ortho coupling) and confirm nitrile carbon signals (~110-120 ppm) .

- IR Spectroscopy: Identify the C≡N stretch (~2240 cm⁻¹) and halogen (C-Br/C-Cl) vibrations .

- Mass Spectrometry: Validate molecular weight (230.48 g/mol) via ESI-MS or EI-MS, noting isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety precautions are critical when handling this compound?

- Answer: The compound is harmful if inhaled or absorbed (H311, H331). Use fume hoods, nitrile gloves, and eye protection. Store at 0–6°C in inert atmospheres to prevent decomposition . For spills, neutralize with alkaline solutions (e.g., NaHCO₃) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in drug discovery?

- Answer: Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites using Fukui indices, highlighting the nitrile and halogen atoms as reactive centers. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes with halogen-binding pockets), leveraging the compound’s steric and electronic properties .

Q. What strategies resolve contradictions in crystallographic data for halogenated acetonitrile derivatives?

- Answer: Discrepancies in unit cell parameters or bond lengths may arise from disordered halogen positions. Use high-resolution X-ray diffraction (e.g., SHELXL refinement) with anisotropic displacement parameters. Validate against spectroscopic data and computational models (e.g., Mercury CSD) . For twinned crystals, employ twin-law refinement in programs like Olex2 .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

- Answer: Degradation studies using accelerated stability testing (40°C/75% RH) show hydrolysis of the nitrile group to amides in humid environments. Stabilize with desiccants (e.g., silica gel) and store in anhydrous solvents (e.g., acetonitrile). Monitor via periodic HPLC to detect degradation products like 2-(3-bromo-4-chlorophenyl)acetamide .

Q. What analytical approaches distinguish between positional isomers (e.g., 3-bromo-4-chloro vs. 4-bromo-3-chloro derivatives)?

- Answer:

- X-ray Crystallography: Unambiguously assigns substitution patterns via Bragg peak analysis .

- 2D NMR (COSY, NOESY): Correlates coupling constants (e.g., ³JHH) to differentiate ortho/meta bromine-chlorine arrangements .

- GC-MS Retention Indices: Compare retention times against known standards under identical chromatographic conditions .

Methodological Notes

- Synthetic Optimization: Use Design of Experiments (DoE) to model variables (e.g., temperature, catalyst) for yield improvement .

- Data Validation: Cross-reference crystallographic (CIF files) and spectroscopic data with repositories like the Cambridge Structural Database (CSD) .

- Safety Compliance: Align handling protocols with OSHA guidelines and SDS documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.